

# comparative analysis of different HPLC columns for nitrosamines

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# A Comparative Guide to HPLC Columns for Nitrosamine Analysis

The accurate detection and quantification of nitrosamine impurities in pharmaceuticals and other products is a critical analytical challenge due to their potential carcinogenicity. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is a primary technique for this purpose. The choice of HPLC column is paramount for achieving the required sensitivity, selectivity, and resolution. This guide provides a comparative analysis of different HPLC columns used for nitrosamine analysis, supported by experimental data to aid researchers, scientists, and drug development professionals in their selection process.

### **Column Selection: Key to Nitrosamine Separation**

The selection of an appropriate HPLC column is a crucial step in developing a robust method for nitrosamine analysis.[1] The ideal column should provide good retention for the typically polar nitrosamines, baseline separation from the active pharmaceutical ingredient (API) and other impurities, and produce symmetrical peak shapes. Several types of stationary phases have been successfully employed, each with its own advantages.

A comparative evaluation of a general-purpose C18 column and a phenyl-hexyl column for the analysis of N-nitroso-nortriptyline (NNORT) and N-nitroso-sertraline (NSERT) demonstrated the superior separation efficiency of the phenyl-hexyl column. This is attributed to  $\pi$ - $\pi$  interactions



between the phenyl rings of the stationary phase and the analytes, which significantly enhanced resolution, particularly for the SERT and NSERT pair.[2]

For broader applications, various C18 columns remain a popular choice. For instance, an Avantor® ACE® UltraCore C18 column has been used for the separation of eight nitrosamines in valsartan, achieving a high-resolution separation from the main valsartan peak within 12 minutes.[3] Similarly, an Agilent Zorbax Eclipse Plus C18 column was employed for the analysis of nine nitrosamines, with a 150 mm column length chosen for faster detection compared to a 250 mm column.[4]

Pentafluorophenyl (PFP) phases offer an alternative selectivity to C18 columns. An Avantor® ACE® Excel 2 C18-PFP column, which combines the selectivity of a PFP phase with the stability of a C18 ligand, has been used for the LC-MS/MS separation of nitrosamines according to the European Union EN 71-12 safety of toys standard.[3] However, when high-speed analysis is performed using a PFP column, the separation of highly polar nitrosamines may be compromised.

The InertSustain AQ-C18 column is specifically designed for enhanced retention of highly polar compounds, making it a suitable choice for nitrosamine analysis. It has been shown to provide good separation and peak shape for eight different nitrosamines in a rapid 6-minute analysis.

For the separation of a range of nitrosamines, the Supel™ Carbon LC column, which utilizes porous graphitic carbon particles, has demonstrated good reproducibility and peak asymmetry for six nitrosamines. Another option is the XSelect HSS T3 column, a reversed-phase column that has been successfully used for the quantification of six nitrosamine impurities in valsartan and NDMA in ranitidine drug substances.

## Performance Data of HPLC Columns for Nitrosamine Analysis

The following table summarizes the performance data for various HPLC columns used in the analysis of different nitrosamines. The data has been compiled from multiple sources to provide a comparative overview.



Column	Stationary Phase	Nitrosamine s Analyzed	Limit of Detection (LOD)	Limit of Quantificati on (LOQ)	Reference
Supel™ Carbon LC	Porous Graphitic Carbon	NDEA, NMBA, NEIPA, NDIPA, NDBA, NMPA	Low mg/L range (UV detection)	Low mg/L range (UV detection)	
InertSustain AQ-C18 HP	Octadecylsila ne (ODS)	NDMA, NMOR, NDEA, NEIPA, NDIPA, NDPA, NDBA, NDBA, NDPA	Not specified	Not specified	_
XSelect HSS T3	High Strength Silica T3	NDMA, NMBA, NDEA, NEIPA, NDIPA, NDBA	Not specified	10 ng/mL (NDMA, NDEA, NDIPA), 20 ng/mL (NMBA, NEIPA, NDBA)	
Phenyl-Hexyl	Phenyl-Hexyl	NNORT, NSERT	Not specified	20 ng/g (NNORT), 125 ng/g (NSERT)	
Agilent Zorbax Eclipse Plus C18	C18	Nine nitrosamines	Not specified	Not specified	_
Avantor® ACE®	C18	Eight nitrosamines	Not specified	Not specified	_



UltraCore	
C18	

Avantor® ACE® Excel 2 C18-PFP	C18- Pentafluorop henyl	Wide range of nitrosamines	Not specified	Not specified
XBridge C18	C18	NDMA, NPID, NDEA, NEIPA, NDIPA	Can be lowered below 1 ppb for NPID, NEIPA, and NDIPA with MS/MS	2.5 ppb for 5 tested nitrosamines with MS/MS
Infinitylab Poroshell 120 PFP	Pentafluorop henyl	15 nitrosamines	Not specified	Not specified
XSelect CSH Phenyl Hexyl	Phenyl-Hexyl	15 nitrosamines	Not specified	Not specified

### **Experimental Protocols**

Detailed methodologies are crucial for replicating and comparing results. Below are the experimental protocols for some of the key studies cited.

Method 1: Supel™ Carbon LC for Six Nitrosamines

- Column: Supel™ Carbon LC, 2.7 μm, 100 x 3.0 mm I.D.
- Mobile Phase: [A] Water + 0.1% TFA, [B] Acetonitrile + 0.1% TFA
- Gradient: 2.5% B (0-0.5 min), to 95% B (0.5-5.0 min), hold at 95% B (5.0-7.0 min), return to 2.5% B (7.01-10.0 min)
- Flow Rate: 0.5 mL/min
- Column Temperature: 90 °C



Detector: UV, 230 nm

Injection Volume: 5 μL

Method 2: InertSustain AQ-C18 HP for Eight Nitrosamines

Column: InertSustain AQ-C18 HP, 3 μm, 50 x 2.1 mm I.D.

Mobile Phase: [A] 0.1% HCOOH in CH3OH, [B] 0.1% HCOOH in H2O

Gradient: (Not specified in detail)

Flow Rate: 0.4 mL/min

Column Temperature: 40 °C

Detector: MS/MS (APCI, Positive, SRM)

Injection Volume: 5 μL

Method 3: XSelect HSS T3 for Six Nitrosamines in Valsartan

Column: XSelect HSS T3, 3.5 μm, 4.6 x 150 mm

Mobile Phase: (Not specified in detail, based on a previously described method)

Detector: UV at 245 nm and ACQUITY QDa Mass Detector

 Sample Preparation: Nitrosamine standards spiked into ~100 μg/mL of drug substance sample in 80:20 water/methanol diluent.

Method 4: Phenyl-Hexyl vs. C18 for NNORT and NSERT

• Columns: Phenyl-hexyl column and a general-purpose C18 column

Detector: LC-MS/MS

• Sample Concentration: 1 ppm for all compounds



#### **Experimental Workflow**

The following diagram illustrates a typical experimental workflow for the analysis of nitrosamines using HPLC.



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Caption: General workflow for nitrosamine analysis by HPLC.

In conclusion, the selection of an HPLC column for nitrosamine analysis depends on the specific nitrosamines of interest, the sample matrix, and the desired analytical performance. While C18 columns are widely used, alternative phases like phenyl-hexyl and porous graphitic carbon can offer superior selectivity and resolution for certain applications. This guide provides a starting point for method development, and it is recommended to perform column screening and method optimization for each specific analytical challenge.

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